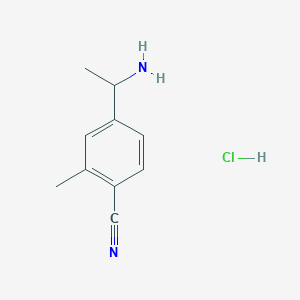

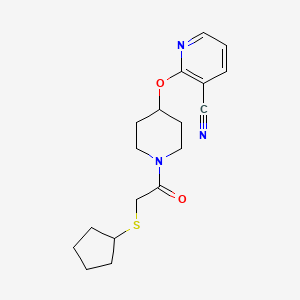

4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

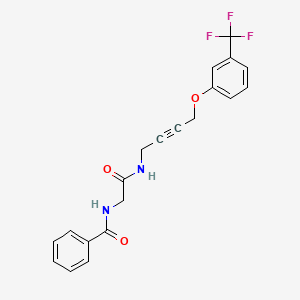

4-(1-Aminoethyl)-2-methylbenzonitrile; hydrochloride, also known as 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride or 2-(4-Aminoethyl)-o-tolunitrile hydrochloride, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a derivative of benzylamine and is commonly used in scientific research to investigate its mechanism of action and physiological effects.

Applications De Recherche Scientifique

Novel Synthesis Techniques

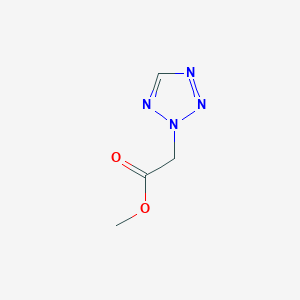

Researchers have developed novel synthesis techniques involving derivatives of benzonitriles, showcasing the versatility of these compounds in creating biologically potent molecules. For instance, a study presented a method for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile, highlighting its potential in generating highly substituted tetrazole derivatives with good yields (Rao, Gopal Rao, & Prasanna, 2014).

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles derivatives have been investigated as green corrosion inhibitors for metals. A study found these compounds to effectively inhibit corrosion on mild steel in acidic environments, demonstrating the application of benzonitrile derivatives in protecting industrial materials (Verma, Quraishi, & Singh, 2015).

Chemical Reagents

Benzonitrile derivatives have been utilized as reagents in biochemical applications. For example, methyl 4-hydroxy-3-nitrobenzimidate hydrochloride was introduced as an amidination reagent, synthesized from 4-hydroxybenzonitrile, showcasing its utility in protein modification without significantly affecting enzymatic activity (Müller & Pfleiderer, 1978).

Medicinal Chemistry

In medicinal chemistry, certain iron(II)-cyclopentadienyl compounds with benzonitrile ligands have shown strong activity against colorectal and triple-negative breast cancer cells. This highlights the role of benzonitrile derivatives in developing potential anticancer agents (Pilon et al., 2020).

Molecular Charge Transfer

Studies on intramolecular charge transfer within benzonitrile derivatives, such as 4-aminobenzonitrile, have provided insights into the photophysical properties of these compounds. This research contributes to understanding the fundamental processes in molecular electronics and photophysics (Perveaux et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “Benzenemethanol, 4-[(1R)-1-aminoethyl]-”, suggests that it may cause skin and eye irritation, and may be harmful if swallowed . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

Propriétés

IUPAC Name |

4-(1-aminoethyl)-2-methylbenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-7-5-9(8(2)12)3-4-10(7)6-11;/h3-5,8H,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTWSLPFMCQNMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2578537.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2578538.png)

![2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2578544.png)

![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2578545.png)

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2578546.png)

![6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine](/img/structure/B2578551.png)

![4-ethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2578553.png)

![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2578555.png)

![3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2578557.png)